molecular formula C12H8ClF2P B1587507 Bis(4-fluorophenyl)chlorophosphine CAS No. 23039-97-6

Bis(4-fluorophenyl)chlorophosphine

Cat. No. B1587507
CAS RN: 23039-97-6
M. Wt: 256.61 g/mol
InChI Key: PYFWYPBHSZATST-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)chlorophosphine is a chemical compound with the molecular formula C12H8ClF2P . It has a molecular weight of 256.62 . It is used in chemical research as an interphasic transfer catalyst, a polymerization catalyst, and a trans-halogenation catalyst . It also serves as a precursor to fire-retardant materials .


Molecular Structure Analysis

The InChI code for Bis(4-fluorophenyl)chlorophosphine is 1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Bis(4-fluorophenyl)chlorophosphine are not available, it’s known that this compound is used as a catalyst in various chemical reactions . For instance, it’s used as an interphasic transfer catalyst, a polymerization catalyst, and a trans-halogenation catalyst .

Scientific Research Applications

Synthesis and Characterization

Bis(4-fluorophenyl)chlorophosphine is a key component in the synthesis of various phosphine derivatives and complexes. For example, it has been used in the preparation of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine, which was identified in a reaction involving 1,3-bis(trifluoromethyl)benzene and n-butyllithium, followed by chlorodifluorophosphine (Heuer, Jones, & Schmutzler, 1990). This reaction led to a distillable, oily liquid that crystallized on standing and was characterized using various spectroscopic techniques.

Polymer Synthesis

Bis(4-fluorophenyl)chlorophosphine is instrumental in creating new polymeric materials. For instance, its derivative, bis(4-fluoro-3-trifluoromethylphenyl)phenylphosphine oxide, has been synthesized and used to prepare new poly(arylene ether)s with very high glass transition temperatures and good thermal stabilities (Ghosh et al., 2012). These polymers show potential in applications requiring high-temperature stability and flame retardance.

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of bis(4-fluorophenyl)chlorophosphine have been explored for their potential therapeutic applications. For instance, studies have been conducted on bisphosphines related to bis(diphenylphosphino)ethane and their gold complexes, which show activity in various tumor models (Mirabelli et al., 1987). These studies are significant for developing new anticancer agents.

Electrocatalysis

Compounds derived from bis(4-fluorophenyl)chlorophosphine have also been investigated for their electrocatalytic properties. For example, a study explored the electrochemical reduction of CO2 to CO catalyzed by a bimetallic palladium complex using a bis(triphosphine) ligand derived from phosphine compounds (Raebiger et al., 2006). This research is crucial for developing efficient catalysts for carbon dioxide reduction.

Polymer Electrolyte Membrane for Fuel Cells

Bis(4-fluorophenyl)chlorophosphine oxide has been sulfonated and used in the synthesis of polymer electrolyte membranes for fuel cells. The synthesized membrane exhibited improved conductivity at higher temperatures, highlighting its potential for fuel cell applications (Yoo, Nahm, & Yoo, 2016).

Safety And Hazards

Bis(4-fluorophenyl)chlorophosphine is classified as Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Dam. 1, and Skin Corr. 1B . It’s harmful if inhaled and causes severe skin burns and eye damage . It’s recommended to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

chloro-bis(4-fluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFWYPBHSZATST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402631
Record name BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluorophenyl)chlorophosphine

CAS RN

23039-97-6
Record name Chlorobis(4-fluorophenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23039-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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